molecular formula C12H13N3S B13333341 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile

1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile

Cat. No.: B13333341
M. Wt: 231.32 g/mol
InChI Key: NLBMSHCWIYGFPH-UHFFFAOYSA-N
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Description

1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the thiophene ring, a sulfur-containing five-membered ring, adds to the compound’s unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological and chemical applications.

Preparation Methods

The synthesis of 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thiophene boronic acid or ester reacts with a halogenated pyrazole.

    Addition of the isobutyl group: The isobutyl group can be introduced through alkylation reactions using isobutyl halides.

    Formation of the carbonitrile group: This can be achieved through the reaction of the corresponding aldehyde or ketone with a cyanide source under basic conditions.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or sulfoxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the pyrazole or thiophene rings.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, bases like sodium hydroxide for substitution reactions, and various oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting a particular biochemical pathway. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile can be compared with other similar compounds, such as:

    1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde:

    1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid: The presence of a carboxylic acid group instead of a carbonitrile group affects the compound’s acidity and solubility, influencing its use in different chemical reactions and applications.

    1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide: This compound contains a carboximidamide group, which can participate in different types of chemical reactions compared to the carbonitrile group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H13N3S

Molecular Weight

231.32 g/mol

IUPAC Name

2-(2-methylpropyl)-5-thiophen-3-ylpyrazole-3-carbonitrile

InChI

InChI=1S/C12H13N3S/c1-9(2)7-15-11(6-13)5-12(14-15)10-3-4-16-8-10/h3-5,8-9H,7H2,1-2H3

InChI Key

NLBMSHCWIYGFPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC(=N1)C2=CSC=C2)C#N

Origin of Product

United States

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